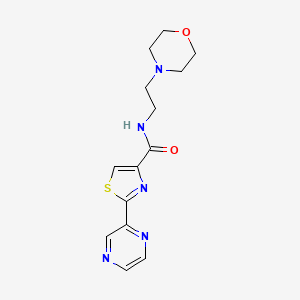

N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a thiazole-based compound that has shown promising results in a range of studies, particularly in the field of cancer research.

科学的研究の応用

Synthesis and Chemical Reactions

N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide and its derivatives are synthesized through various chemical reactions, involving the condensation with aromatic aldehydes, acetyl acetone, or carbon disulfide to yield a range of heterocyclic compounds. These reactions have been leveraged to explore the synthesis of novel compounds with potential biological activities. For instance, hydrazinolysis and diazotization processes have been applied to afford carbohydrazides, carbamates, and substituted carboxamides, which are precursors for further synthesis of heterocycles (R. Zaki, A. El-Dean, S. M. Radwan, 2014).

Antimycobacterial Activity

Compounds structurally related to N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide have shown antimycobacterial activity against Mycobacterium tuberculosis. The activity of these compounds is enhanced by modifications aimed at increasing their lipophilicity to improve cellular permeability, highlighting their potential in developing new antimycobacterial agents (M. Gezginci, Malcolm A. Martin, S. Franzblau, 1998).

Photosynthetic Electron Transport Inhibition

Derivatives of N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide have been evaluated as inhibitors of photosynthetic electron transport. These studies aim to understand the structure-activity relationship and develop compounds that can serve as herbicides or study tools in photosynthesis research (C. B. Vicentini et al., 2005).

Anti-anoxic Activity

Investigations into 2-thiazolecarboxamides with a morpholino group have identified compounds with significant anti-anoxic activity, suggesting potential applications in cerebral protection and the treatment of conditions associated with oxygen deprivation (M. Ohkubo et al., 1995).

Anticancer Activity

The synthesis of novel compounds based on the N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide framework has led to the identification of derivatives with inhibitory effects on the growth of lung cancer cells, indicating the potential for developing new anticancer therapeutics (Liang-Wen Zheng et al., 2011).

特性

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c20-13(17-3-4-19-5-7-21-8-6-19)12-10-22-14(18-12)11-9-15-1-2-16-11/h1-2,9-10H,3-8H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQCMGFEMGEEIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)